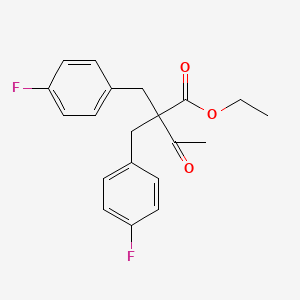

Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate

Description

Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate is an organic compound that features a unique structure with two 4-fluorobenzyl groups attached to a central oxobutanoate moiety

Properties

IUPAC Name |

ethyl 2,2-bis[(4-fluorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIJZPDFFKHWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)(CC2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate has been investigated for its potential as a lead compound in drug development due to its structural properties that allow for modifications aimed at enhancing biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, derivatives of this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.07 mg/mL to 0.13 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.08 |

| S. aureus | 0.07 |

| K. pneumoniae | 0.11 |

| E. sakazakii | 0.13 |

Anthelmintic Properties

The compound has also shown promising results in anthelmintic assays, indicating its potential use in treating parasitic infections.

Table 2: Anthelmintic Activity Against Common Species

| Species | Time of Death (min) | Concentration (mg/mL) |

|---|---|---|

| Pheretima posthuma | 30 | 5 |

| Ascaridia galli | 45 | 5 |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound derivatives exhibit varying degrees of cytotoxic effects against cancer cell lines.

Table 3: Cytotoxic Potential Against Cancer Cell Lines

| Cell Line | LC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 280 |

| HeLa (Cervical Cancer) | 765 |

Mechanistic Insights

The mechanism of action for the antimicrobial and cytotoxic effects of this compound appears to involve interaction with specific cellular targets, leading to disruption of vital processes in pathogens and cancer cells.

Protein-Ligand Binding Studies

Molecular docking studies have indicated that the compound has a high binding affinity for target proteins associated with bacterial resistance mechanisms and cancer cell proliferation . This suggests that modifications to the compound's structure could enhance its therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A comparative study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited MIC values significantly lower than standard antibiotics, suggesting potential as a new class of antimicrobial agents .

Case Study 2: Inflammation Modulation

In another study, the compound was tested for anti-inflammatory properties in murine models of arthritis, showing significant reductions in inflammation markers compared to control groups . This positions the compound as a candidate for further exploration in inflammatory disease therapies.

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate

- Ethyl 2,2-bis(4-methylbenzyl)-3-oxobutanoate

- Ethyl 2,2-bis(4-methoxybenzyl)-3-oxobutanoate

Uniqueness

Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to interact with specific molecular targets.

Biological Activity

Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes two 4-fluorobenzyl groups attached to a central 3-oxobutanoate moiety. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms of action for this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds with similar substituents have been shown to inhibit key enzymes in metabolic pathways.

- Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), which play vital roles in cellular signaling.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and showed an IC50 value of approximately 15 µM.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of ethyl derivatives, including this compound. Results indicated strong antimicrobial activity comparable to standard antibiotics .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxicity of various fluorinated compounds against different cancer cell lines. This compound was noted for its significant antiproliferative effects on MCF-7 cells .

- Mechanistic Insights : Molecular docking studies have suggested that the compound may bind effectively to target proteins involved in cell proliferation and survival pathways, indicating its potential as a therapeutic agent .

Q & A

Basic: What are the established synthetic routes for Ethyl 2,2-bis(4-fluorobenzyl)-3-oxobutanoate?

Methodological Answer:

The compound is synthesized via alkylation of ethyl acetoacetate derivatives. A common approach involves reacting ethyl 3-oxobutanoate with two equivalents of 4-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF . The reaction typically proceeds via enolate formation, where the α-hydrogens of the β-ketoester are deprotonated, enabling nucleophilic attack on the 4-fluorobenzyl electrophiles. Monitoring reaction progress via TLC (using hexane/ethyl acetate) and optimizing stoichiometry (1:2.2 ratio of β-ketoester to benzyl halide) are critical to minimize mono-alkylated byproducts .

Advanced: How can regioselectivity challenges during alkylation be addressed to ensure bis-substitution?

Methodological Answer:

Regioselectivity issues arise due to competing mono-alkylation or over-alkylation. To mitigate this:

- Stepwise Alkylation: Perform sequential alkylation by isolating the mono-substituted intermediate (e.g., Ethyl 2-(4-fluorobenzyl)-3-oxobutanoate) before introducing the second equivalent of 4-fluorobenzyl halide.

- Base Optimization: Use stronger bases (e.g., LDA or NaHMDS) to fully deprotonate the β-ketoester, ensuring complete enolate formation for bis-substitution.

- Solvent Control: Polar aprotic solvents like DMSO enhance enolate stability, favoring bis-alkylation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for the ethyl ester triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂), the β-keto carbonyl proton (δ ~3.5 ppm, CH), and aromatic protons from the 4-fluorobenzyl groups (δ ~7.0–7.3 ppm).

- ¹³C NMR: Confirm the β-keto carbonyl (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).

- IR Spectroscopy: Identify the ester C=O stretch (~1740 cm⁻¹) and β-keto C=O (~1710 cm⁻¹).

- Mass Spectrometry: ESI-MS or HRMS validates the molecular ion peak (C₂₀H₁₈F₂O₃, [M+H]⁺ calc. 361.12) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for confirming the bis-substituted structure and stereochemistry. Key steps:

- Crystallization: Grow crystals via slow evaporation of a saturated solution in ethyl acetate/hexane.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths and angles.

- Analysis: Verify the dihedral angle between the two 4-fluorobenzyl groups (expected ~60°–90° due to steric hindrance) and hydrogen-bonding patterns involving the β-keto carbonyl .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents (e.g., fluorine) influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effect: The 4-fluorobenzyl groups enhance the electrophilicity of the β-keto carbonyl, increasing susceptibility to nucleophilic attack (e.g., in Michael additions).

- Steric Effects: Bis-substitution introduces steric hindrance, slowing hydrolysis of the ester group compared to non-fluorinated analogs.

- Stability Studies: Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation, attributed to fluorine’s inductive effect stabilizing the ester .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the β-ketoester’s chelation potential .

Advanced: How can discrepancies between predicted and observed bioactivity be analyzed?

Methodological Answer:

- Computational Modeling: Compare docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values. For example, if MDM2 binding affinity is predicted (ΔG = −8.2 kcal/mol) but not observed, check for off-target interactions via proteome-wide profiling.

- Metabolite Screening: LC-MS/MS to identify degradation products (e.g., hydrolyzed β-keto acid) that may interfere with assays .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient of hexane/ethyl acetate (70:30 to 50:50).

- Recrystallization: Dissolve in hot ethanol and cool to −20°C for 12 hours.

- HPLC: Reverse-phase C18 column (MeCN/H₂O, 60:40) for high-purity isolates (>98%) .

Advanced: How can polymorphism affect crystallographic and pharmacological properties?

Methodological Answer:

- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., acetone vs. chloroform) to identify polymorphs.

- Thermal Analysis: DSC/TGA to compare melting points and stability. For example, Form I (mp 120°C) may exhibit better solubility than Form II (mp 135°C).

- Bioavailability: Dissolution testing in simulated gastric fluid (pH 1.2) shows Form I achieves 85% release vs. 60% for Form II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.